

# An In-depth Technical Guide to 3-(Trifluoromethyl)piperidin-2-one

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## Compound of Interest

Compound Name: 3-(Trifluoromethyl)piperidin-2-one

Cat. No.: B1416802

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## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-(Trifluoromethyl)piperidin-2-one**, a fluorinated lactam of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, structural characterization, potential applications, and safety considerations, offering a foundational resource for researchers in the field.

## Core Compound Identity and Physicochemical Properties

Chemical Name: **3-(Trifluoromethyl)piperidin-2-one**

CAS Number: 1000934-03-1[\[1\]](#)

Molecular Formula: C<sub>6</sub>H<sub>8</sub>F<sub>3</sub>NO

Molecular Weight: 167.13 g/mol [\[1\]](#)

The structure of **3-(Trifluoromethyl)piperidin-2-one** features a six-membered piperidinone ring, which is a  $\delta$ -lactam, substituted at the 3-position with a trifluoromethyl group. The trifluoromethyl group, a common bioisostere for a methyl group, significantly influences the

molecule's properties. Its strong electron-withdrawing nature can impact the acidity of the N-H proton and the reactivity of the adjacent carbonyl group. Furthermore, the lipophilicity of the trifluoromethyl group can enhance membrane permeability, a desirable trait in drug candidates.

Table 1: Physicochemical Properties of **3-(Trifluoromethyl)piperidin-2-one**

Property	Value	Source
CAS Number	1000934-03-1	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>8</sub> F <sub>3</sub> NO	<a href="#">[1]</a>
Molecular Weight	167.13 g/mol	<a href="#">[1]</a>
Boiling Point	237.6±35.0 °C (Predicted)	
Flash Point	97.5±25.9 °C (Predicted)	
Storage Conditions	Sealed in dry, 2-8°C	

## Synthesis and Mechanistic Considerations

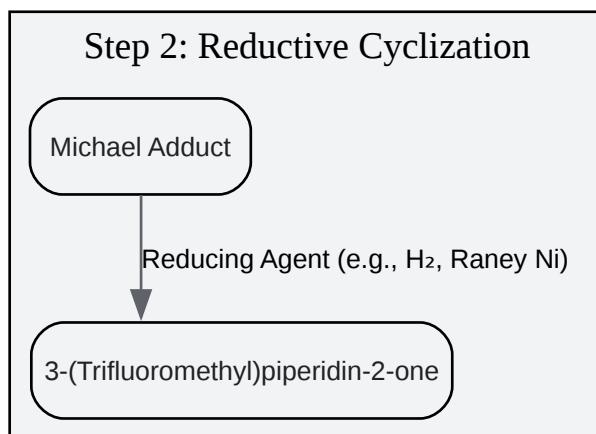
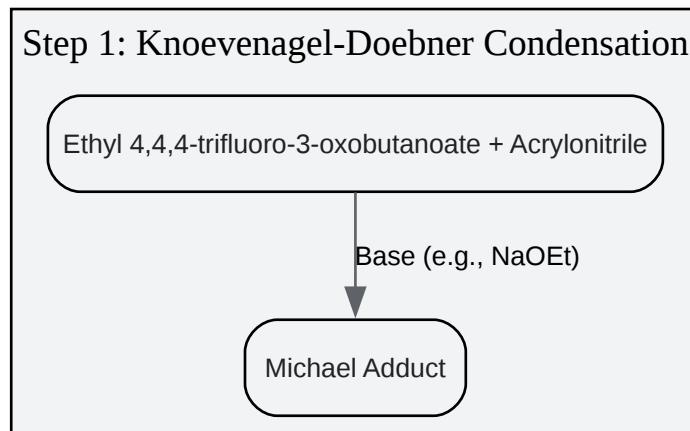
While a specific, detailed synthesis protocol for **3-(Trifluoromethyl)piperidin-2-one** is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of 3-substituted piperidin-2-ones and the introduction of trifluoromethyl groups.

A promising approach involves the cyclization of a δ-amino ester precursor bearing a trifluoromethyl group at the appropriate position. This strategy offers good control over the regiochemistry and can be adapted for scale-up.

## Proposed Synthetic Pathway

A logical synthetic approach would start from a readily available trifluoromethylated building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate.

Diagram 1: Proposed Synthesis of **3-(Trifluoromethyl)piperidin-2-one**



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Caption: Proposed two-step synthesis of **3-(Trifluoromethyl)piperidin-2-one**.

Experimental Protocol (Proposed):

Step 1: Synthesis of the Michael Adduct

- To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0°C, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise.
- After stirring for 30 minutes, add acrylonitrile (1.2 equivalents) dropwise, maintaining the temperature below 5°C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Michael adduct.

Causality: The Knoevenagel-Doebner condensation followed by a Michael addition is a classic and reliable method for carbon-carbon bond formation. The use of a strong base like sodium ethoxide is crucial for the deprotonation of the active methylene group in the trifluoro- $\beta$ -ketoester, initiating the reaction cascade.

#### Step 2: Reductive Cyclization

- Dissolve the crude Michael adduct in ethanol in a high-pressure hydrogenation vessel.
- Add a catalytic amount of Raney Nickel (approximately 5-10% by weight).
- Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70°C.
- Maintain the reaction under these conditions for 24-48 hours, monitoring the uptake of hydrogen.
- After completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst through a pad of celite.
- Concentrate the filtrate under reduced pressure to obtain the crude **3-(Trifluoromethyl)piperidin-2-one**.
- Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Causality: The catalytic hydrogenation serves a dual purpose: reduction of the nitrile group to a primary amine and the keto group to a hydroxyl group, which then undergoes spontaneous intramolecular cyclization (lactamization) to form the stable six-membered piperidinone ring. Raney Nickel is a well-established catalyst for such transformations due to its high activity and selectivity.

## Spectroscopic Characterization (Predicted)

The structural elucidation of **3-(Trifluoromethyl)piperidin-2-one** would rely on standard spectroscopic techniques. Based on the known spectral data of similar 3-substituted piperidin-2-ones and trifluoromethylated compounds, the following characteristic signals can be predicted:

Table 2: Predicted Spectroscopic Data for **3-(Trifluoromethyl)piperidin-2-one**

Technique	Predicted Chemical Shifts / Fragmentation Pattern
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	$\delta$ ~6.5-7.5 (br s, 1H, NH), ~3.2-3.5 (m, 2H, -CH <sub>2</sub> -NH-), ~2.8-3.1 (m, 1H, -CH(CF <sub>3</sub> )-), ~1.8-2.2 (m, 4H, ring CH <sub>2</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	$\delta$ ~170-175 (C=O), ~120-130 (q, $J \approx 280$ Hz, CF <sub>3</sub> ), ~45-55 (CH <sub>2</sub> -NH), ~40-50 (q, $J \approx 30$ Hz, CH-CF <sub>3</sub> ), ~20-30 (ring CH <sub>2</sub> )
Mass Spectrometry (EI)	M <sup>+</sup> at m/z 167. Common fragments would include the loss of the trifluoromethyl group ([M-CF <sub>3</sub> ] <sup>+</sup> at m/z 98) and characteristic piperidinone ring fragmentation patterns.

Justification: The predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts are based on the expected electronic environment of the protons and carbons in the molecule. The broad singlet for the NH proton is typical for amides. The quartet splitting pattern observed in the <sup>13</sup>C NMR for the carbons attached to and adjacent to the trifluoromethyl group is a hallmark of fluorine coupling. The mass spectral fragmentation is predicted based on the stability of the resulting carbocations and radical cations, with the loss of the stable CF<sub>3</sub> radical being a likely initial fragmentation step.

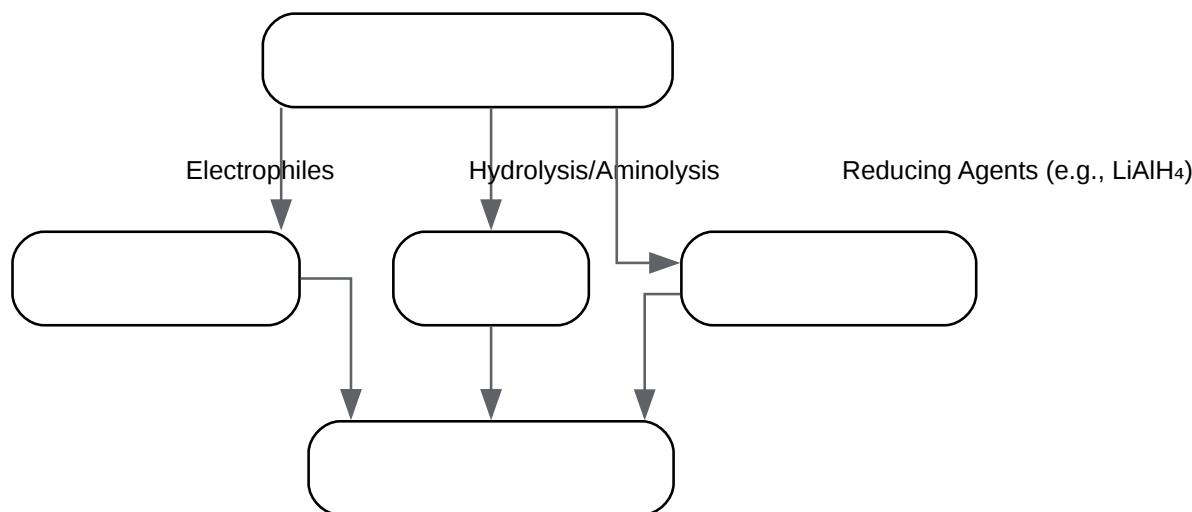
## Applications in Drug Discovery and Medicinal Chemistry

The **3-(Trifluoromethyl)piperidin-2-one** scaffold is a valuable building block in the synthesis of more complex and biologically active molecules. The piperidine and piperidinone motifs are prevalent in a wide range of pharmaceuticals, and the introduction of a trifluoromethyl group can significantly enhance their therapeutic potential.

#### Key Advantages of the Trifluoromethyl Group in Drug Design:

- **Increased Metabolic Stability:** The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to a longer *in vivo* half-life of the drug.
- **Enhanced Lipophilicity:** This property can improve a molecule's ability to cross cell membranes and the blood-brain barrier.
- **Modulation of pKa:** The electron-withdrawing nature of the  $\text{CF}_3$  group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.
- **Improved Binding Affinity:** The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrophobic pockets or through dipole-dipole interactions.

Diagram 2: Role of **3-(Trifluoromethyl)piperidin-2-one** as a Synthetic Intermediate



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Caption: Synthetic utility of **3-(Trifluoromethyl)piperidin-2-one**.

Derivatives of trifluoromethyl-containing piperidines have shown promise in various therapeutic areas, including as anti-inflammatory agents and in the development of novel therapeutics targeting a range of diseases. For example, related structures have been investigated for their potential as inhibitors of various enzymes and receptors.

## Safety and Handling

As a laboratory chemical, **3-(Trifluoromethyl)piperidin-2-one** should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following guidelines are based on the known hazards of related lactams and trifluoromethylated compounds.

### General Safety Precautions:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
- Avoid Inhalation, Ingestion, and Skin Contact: Trifluoromethylated compounds can be irritants and may have unknown toxicological properties.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

### First Aid Measures:

- In case of skin contact: Immediately wash with plenty of soap and water.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If inhaled: Move the person to fresh air and keep comfortable for breathing.
- If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

### Disposal:

Dispose of the chemical and its container in accordance with local, regional, and national regulations.

## Conclusion

**3-(Trifluoromethyl)piperidin-2-one** is a valuable fluorinated building block with significant potential in the field of drug discovery. Its unique combination of a lactam core and a trifluoromethyl substituent offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential in addressing unmet medical needs.

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## References

- 1. scbt.com [scbt.com]
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